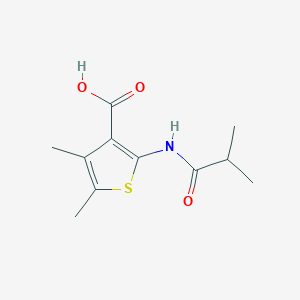

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

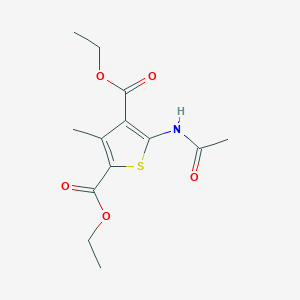

“4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 312940-41-3 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 2-(isobutyrylamino)-4,5-dimethyl-3-thiophenecarboxylic acid . It is a versatile compound with potential applications in various scientific research fields.

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .科学研究应用

Organic Electronics and Semiconductors

Field:

Organic electronics and semiconductor materials.

Summary:

Thiophene derivatives, including 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid, play a crucial role in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers explore their electronic properties, charge transport behavior, and compatibility with device fabrication processes.

Methods and Experimental Procedures:

Researchers synthesize and characterize the compound using organic synthesis techniques. They evaluate its electronic properties, such as charge carrier mobility and energy levels. Thin films of the compound are deposited on suitable substrates using methods like spin-coating or vapor deposition. Electrical measurements, such as current-voltage characteristics, are performed to assess its performance in OFETs.

Results and Outcomes:

The compound’s semiconducting properties are evaluated, including its charge transport efficiency, stability, and compatibility with other organic materials. Researchers aim for high charge carrier mobility and low threshold voltage in OFETs. The results guide the design of improved organic electronic devices.

Corrosion Inhibitors

Field:

Materials science and corrosion prevention.

Summary:

Thiophene derivatives have been investigated as potential corrosion inhibitors . These compounds can protect metal surfaces from degradation caused by environmental factors, such as moisture and chemical exposure.

Methods and Experimental Procedures:

Researchers assess the inhibitory effect of 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid on metal corrosion. They immerse metal samples (e.g., steel, aluminum) in corrosive environments containing the compound. Weight loss measurements, electrochemical techniques (e.g., potentiodynamic polarization), and surface analysis (e.g., scanning electron microscopy) are used to evaluate the protective properties.

Results and Outcomes:

The compound’s ability to reduce corrosion rates and prevent metal degradation is quantified. Researchers analyze the inhibition efficiency, surface coverage, and stability of the protective film formed on metal surfaces.

Antimicrobial Agents

Field:

Medicinal chemistry and microbiology.

Summary:

Thiophene derivatives, including 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid, have been explored for their antimicrobial activity . These compounds may exhibit inhibitory effects against bacteria, fungi, or other pathogens.

安全和危害

属性

IUPAC Name |

4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSOEDAIIYKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353971 |

Source

|

| Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |

CAS RN |

312940-41-3 |

Source

|

| Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)

![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)